Cas no 856167-47-0 (3-Iodo-4-isopropoxybenzoicacid)

3-Iodo-4-isopropoxybenzoic acid is a halogenated aromatic carboxylic acid derivative characterized by the presence of an iodine substituent and an isopropoxy group on the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where its functional groups enable further derivatization. The iodine moiety offers versatility in cross-coupling reactions, such as Suzuki or Sonogashira couplings, while the isopropoxy group enhances solubility and influences electronic properties. Its benzoic acid core provides a handle for esterification or amidation, making it valuable for constructing complex molecules. The compound is typically handled under standard laboratory conditions, requiring protection from light due to the iodo-substituent's sensitivity.
3-Iodo-4-isopropoxybenzoicacid structure
856167-47-0 structure
Product Name:3-Iodo-4-isopropoxybenzoicacid
CAS No:856167-47-0
MF:C10H11IO3
MW:306.097015619278
MDL:MFCD09271829
CID:69023
PubChem ID:44828880
Update Time:2025-06-07

3-Iodo-4-isopropoxybenzoicacid Chemical and Physical Properties

Names and Identifiers

    • 3-Iodo-4-isopropoxybenzoic acid
    • 3-iodo-4-propan-2-yloxybenzoic acid
    • 3-iodanyl-4-propan-2-yloxy-benzoic acid
    • 3-iodo-4-(propan-2-yloxy)benzoic acid
    • 3308AC
    • 3-Iodo-4-[(propan-2-yl)oxy]benzoic acid
    • A841381
    • 167I470
    • 3-Iodo-4-(1-methylethoxy)benzoic acid (ACI)
    • 3-Iodo-4-isopropoxybenzoicacid
    • 3-Iodo-4-isopropyloxybenzoic acid
    • AS-60448
    • DB-076378
    • CS-0098730
    • D75966
    • SCHEMBL3951337
    • MFCD09271829
    • AKOS015841690
    • 856167-47-0
    • DTXSID80660969
    • MDL: MFCD09271829
    • Inchi: 1S/C10H11IO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,1-2H3,(H,12,13)
    • InChI Key: HHYAIENIWGJTJX-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(I)C(OC(C)C)=CC=1)O

Computed Properties

  • Exact Mass: 305.97500
  • Monoisotopic Mass: 305.975
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.5
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.687
  • Boiling Point: 372.6 °C at 760 mmHg
  • Flash Point: 179.1 °C
  • Refractive Index: 1.599
  • PSA: 46.53000
  • LogP: 2.77660

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Additional information on 3-Iodo-4-isopropoxybenzoicacid

Introduction to 3-Iodo-4-isopropoxybenzoic Acid (CAS No. 856167-47-0)

3-Iodo-4-isopropoxybenzoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its versatile structural features. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 856167-47-0, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique molecular architecture, combining an iodo substituent at the third position and an isopropoxy group at the fourth position on a benzoic acid backbone, makes it a valuable building block for further chemical modifications.

The significance of 3-Iodo-4-isopropoxybenzoic acid lies in its potential applications across multiple domains. In pharmaceutical research, this compound is often employed in the development of novel therapeutic agents. The presence of the iodo group allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are pivotal in constructing complex heterocyclic frameworks. These frameworks are frequently observed in drugs targeting neurological disorders, inflammatory conditions, and infectious diseases.

Recent advancements in medicinal chemistry have highlighted the utility of 3-Iodo-4-isopropoxybenzoic acid in designing small-molecule inhibitors. For instance, studies have demonstrated its role in synthesizing compounds that interact with specific enzyme targets, modulating pathways involved in cancer progression or metabolic diseases. The benzoic acid core is particularly noteworthy, as it is a common motif in many FDA-approved drugs, owing to its favorable pharmacokinetic properties and biological compatibility.

In materials science, 3-Iodo-4-isopropoxybenzoic acid has been explored for its potential in creating advanced polymers and functional materials. The iodo and isopropoxy groups provide distinct reactivity patterns, enabling the design of polymers with tailored properties such as enhanced thermal stability or improved solubility in organic solvents. These attributes are particularly relevant in the development of coatings, adhesives, and specialty plastics where precise control over molecular structure is essential.

The synthesis of 3-Iodo-4-isopropoxybenzoic acid typically involves multi-step organic reactions starting from commercially available benzoic acid derivatives. The introduction of the iodo group at the third position can be achieved through iodination reactions using reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl). Subsequent functionalization with an isopropoxy group often employs alkylating agents such as isopropanol under acidic conditions or via nucleophilic substitution reactions.

One of the most compelling aspects of 3-Iodo-4-isopropoxybenzoic acid is its role in facilitating the discovery of new bioactive compounds through combinatorial chemistry and library synthesis. By serving as a versatile intermediate, researchers can rapidly generate diverse libraries of derivatives for high-throughput screening. This approach has been instrumental in identifying lead compounds with potential therapeutic value against various diseases.

The chemical properties of 3-Iodo-4-isopropoxybenzoic acid also make it a valuable tool in analytical chemistry. Its distinct spectral characteristics allow for easy detection and quantification using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. These analytical methods are crucial for verifying the purity and identity of synthesized compounds, ensuring their suitability for downstream applications.

In conclusion, 3-Iodo-4-isopropoxybenzoic acid (CAS No. 856167-47-0) represents a fascinating compound with broad applicability across pharmaceuticals and materials science. Its unique structural features enable diverse chemical modifications, making it an indispensable intermediate in synthetic chemistry. As research continues to uncover new methodologies and applications, the importance of this compound is expected to grow further, driving innovation in drug discovery and material development.

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